3-phenylbut-2-enoic acid
Description
Historical Context and Early Research Trajectories
The study of 3-phenylbut-2-enoic acid and its derivatives is rooted in the broader history of cinnamic acids and related compounds. Early investigations into condensation reactions provided the foundational methods for its synthesis. Name reactions such as the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), and the Knoevenagel condensation, reacting aldehydes or ketones with active methylene (B1212753) compounds, were pivotal in the synthesis of α,β-unsaturated acids. scirp.orgscirp.org
A significant milestone in the synthesis of related β-hydroxy esters, which can be precursors to unsaturated acids, was the discovery of the Reformatsky reaction in 1887. wikipedia.orgbyjus.com This reaction utilizes an organozinc reagent formed from an alpha-halo ester and zinc metal to react with a ketone or aldehyde. wikipedia.orgbyjus.com While not a direct synthesis of this compound, the principles of C-C bond formation established by these early reactions were fundamental.
Specific research on this compound (as β-methylcinnamic acid) appeared in the early 20th century. For instance, a notable study published in 1939 detailed the preparation and asymmetric reduction of β-methylcinnamic acid, highlighting an early interest in the stereochemical aspects of this molecule. acs.orgacs.org These initial research trajectories were primarily focused on understanding the synthesis, reactivity, and physical properties of this and other closely related unsaturated acids.
Structural Features and Stereochemical Considerations in Research (e.g., E/Z isomerism)
A key structural feature of this compound is the presence of a carbon-carbon double bond, which gives rise to geometric isomerism. The molecule can exist as two distinct stereoisomers: the (E)-isomer, where the phenyl group and the carboxylic acid group are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. ontosight.aiscirp.org
This E/Z isomerism is a central theme in the research of this compound, as the geometry of the double bond significantly influences the molecule's physical properties and chemical reactivity. Researchers have developed stereoselective synthetic methods to isolate the desired isomer. For example, the carbonylation of (E)-1-bromo-2-phenylpropene with octacarbonyldicobalt has been shown to yield the thermodynamically less stable (Z)-3-phenylbut-2-enoic acid as the major product. rsc.org Conversely, hydrolysis of (E)-ethyl 3-phenylbut-2-enoate is a common method for preparing the (E)-isomer of the acid. psu.edu
The differentiation between the E and Z isomers is routinely accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the vinylic proton and the methyl protons are distinct for each isomer.
Significance and Research Trajectories within Contemporary Organic Chemistry
In modern organic chemistry, this compound and its derivatives are recognized as versatile building blocks and reagents. The prochiral nature of the double bond makes it a valuable starting material for asymmetric synthesis. biosynth.com
A significant area of research is its use in catalytic asymmetric hydrogenation. The hydrogenation of the C=C double bond can generate a new stereocenter, and by using chiral catalysts, chemists can produce specific enantiomers of 3-phenylbutanoic acid. This is of great importance in the pharmaceutical industry, where the chirality of a molecule is often critical to its biological activity. For instance, nickel-catalyzed asymmetric hydrogenation of (Z)-3-phenylbut-2-enoic acid has been reported with high yields. rsc.org More recently, copper hydride (CuH)-catalyzed reactions have been employed for the asymmetric reduction of (E)-3-phenylbut-2-enoic acid, leading to β-chiral amides and other valuable products. nih.gov
Furthermore, this compound serves as a precursor for the synthesis of more complex molecular architectures. Its derivatives have been used in the synthesis of unnatural amino acids, which are important tools in biochemistry and drug discovery. bohrium.com The carboxylic acid moiety and the double bond provide two reactive handles that can be manipulated in various synthetic transformations.
Overview of Key Research Areas and Future Directions for this compound
The research landscape for this compound is dynamic, with several key areas of focus and promising future directions.
Key Research Areas:
Asymmetric Catalysis: The development of novel, highly efficient, and enantioselective catalytic systems for the reduction of the double bond remains a major focus. This includes the use of earth-abundant metals and the design of new chiral ligands. biosynth.comrsc.org
Synthetic Methodology: Researchers continue to explore new ways to use this compound as a scaffold. This includes its participation in multicomponent reactions, cycloadditions, and tandem reaction sequences to rapidly build molecular complexity.
Pharmacological Scaffolds: Derivatives of this compound are being investigated for their potential biological activities. ontosight.aibohrium.com This includes the synthesis of amides and esters with potential antimicrobial or anti-inflammatory properties. ontosight.ai
Future Directions: The future of research on this compound is likely to expand into new domains. The development of photoredox catalysis methods for the functionalization of this compound is an emerging area. acs.org For example, photocatalytic E/Z isomerization allows for precise control over the stereochemistry of the double bond, which can be a powerful tool in a multi-step synthesis. acs.org
There is also potential for its use in materials science, where the rigid backbone of the molecule could be incorporated into polymers or other materials with interesting properties. As the demand for enantiomerically pure compounds in the life sciences grows, the role of this compound as a fundamental chiral building block is set to become even more significant.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWJYDPDXUVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061614 | |
| Record name | 2-Butenoic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-20-8 | |
| Record name | β-Methylcinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Phenylbut 2 Enoic Acid and Its Derivatives
Stereoselective Synthesis of 3-Phenylbut-2-enoic Acid Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of this compound and its analogues is crucial for accessing specific isomers with desired biological or chemical properties. This section delves into asymmetric catalytic approaches, the use of chiral auxiliaries, and diastereoselective routes.
Asymmetric Catalytic Approaches to α,β-Unsaturated Carboxylic Acids
Asymmetric catalysis offers an efficient pathway to enantiomerically enriched α,β-unsaturated carboxylic acids. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide insight into potential strategies. One prominent method is the asymmetric hydrogenation of β-aryl α,β-unsaturated carboxylic acids. For instance, Rh(I) complexes of chiral secondary phosphine (B1218219) oxide ligands have demonstrated high efficiency in the asymmetric hydrogenation of various α-arylacrylic acids, achieving excellent yields and enantioselectivities up to 97% ee. researchgate.net This methodology could potentially be adapted for the reduction of a suitable precursor to afford chiral 3-phenylbutanoic acid, which could then be further manipulated.
Another powerful technique is the enantioselective conjugate addition to α,β-unsaturated systems. The direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters, mediated by chiral lithium amides acting as traceless auxiliaries, has been reported. acs.org This approach allows for the creation of new stereocenters with high diastereo- and enantioselectivity. acs.org Applying this to a suitable Michael acceptor could provide a route to chiral derivatives of 3-phenylbutanoic acid.
| Catalytic System | Substrate Type | Product Type | Enantioselectivity (ee) |
| Rh(I) with chiral secondary phosphine oxide ligands | α-Arylacrylic acids | α-Arylpropanoic acids | Up to 97% |
| Chiral Lithium Amides | Carboxylic acids and α,β-unsaturated esters | β-Substituted carboxylic acids | High (specific values vary) |
Chiral Auxiliary-Mediated Stereocontrol Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in organic synthesis. wikipedia.org These molecules are temporarily incorporated into the substrate to direct a chemical transformation, and are subsequently removed. wikipedia.org For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming step.
Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgrsc.org For example, amides derived from pseudoephedrine can undergo diastereoselective alkylation reactions to create new stereocenters with a high degree of control. nih.gov A strategy for synthesizing a specific enantiomer of a this compound derivative could involve the conjugate addition of a nucleophile to an α,β-unsaturated amide bearing a chiral auxiliary like pseudoephenamine. nih.gov The inherent chirality of the auxiliary would direct the approach of the nucleophile, leading to the formation of a product with a specific stereochemistry at the β-position. Subsequent removal of the auxiliary would then yield the desired chiral carboxylic acid derivative.
| Chiral Auxiliary | Reaction Type | Key Feature |
| Oxazolidinones | Aldol (B89426) reactions, alkylations | Directs stereoselectivity at the α-position of the carbonyl. rsc.org |
| Pseudoephedrine/Pseudoephenamine | Alkylation, Conjugate addition | Provides high diastereoselectivity in the formation of new stereocenters. nih.gov |
Diastereoselective Routes to Substituted this compound Analogues
The synthesis of substituted analogues of this compound with defined stereochemistry often relies on diastereoselective reactions. Research on the synthesis and stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives provides a relevant analogy. rsc.org In these systems, highly stereoselective substitution reactions on (E)-3-halogeno-2-methylbut-2-enoates were used to introduce various substituents at the 3-position. rsc.org Similarly, the base-catalyzed addition of nucleophiles to allenoates can proceed with high stereoselectivity to yield (E)-3-substituted-2-methylbut-2-enoates. rsc.org
These principles can be extended to the synthesis of this compound analogues. By starting with a suitable precursor, diastereoselective reactions can be employed to introduce substituents at the α- and β-positions, leading to the formation of specific diastereomers. The choice of reactants and reaction conditions plays a critical role in controlling the stereochemical outcome.
Modern Olefination Reactions for the Synthesis of this compound
Olefination reactions are fundamental to the construction of the carbon-carbon double bond in this compound. This section covers classical methods like the Wittig and Horner-Wadsworth-Emmons reactions, as well as modern one-pot sequences.
Wittig and Horner-Wadsworth-Emmons Variants in Carboxylic Acid Synthesis
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for the synthesis of alkenes from carbonyl compounds. The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is particularly advantageous for the synthesis of α,β-unsaturated esters as it generally favors the formation of the (E)-alkene. wikipedia.org The reaction of an appropriate phosphonate, such as triethyl phosphonoacetate, with acetophenone (B1666503) would yield ethyl (E)-3-phenylbut-2-enoate. Subsequent hydrolysis of the ester would then provide (E)-3-phenylbut-2-enoic acid. The HWE reaction is known for its high reliability and the ease of removal of the phosphate (B84403) byproduct. wikipedia.org
The Wittig reaction, employing a phosphonium (B103445) ylide, can also be used. Stabilized ylides, such as (alkoxycarbonylmethylidene)triphenylphosphoranes, are often used to synthesize α,β-unsaturated esters. researchgate.net
| Reaction | Reagents | Product Stereochemistry | Key Advantages |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate carbanion | Predominantly (E)-alkene | High (E)-selectivity, water-soluble byproduct. wikipedia.org |
| Wittig | Aldehyde/Ketone, Phosphonium ylide | (E) or (Z) depending on ylide stability and reaction conditions | Broad applicability. |
One-Pot Olefination-Hydrolysis Sequences for Direct Acid Formation
To streamline the synthesis of this compound, one-pot procedures that combine the olefination and hydrolysis steps have been developed. A notable example involves the Wittig reaction of aldehydes or ketones with alkoxycarbonyl methylidenetriphenylphosphoranes in an aqueous sodium hydroxide (B78521) solution. researchgate.net In this system, the initially formed α,β-unsaturated ester is hydrolyzed in situ to the corresponding carboxylic acid. researchgate.net This approach, when applied to acetophenone, would directly yield this compound, circumventing the need to isolate the intermediate ester. This method is often advantageous due to its operational simplicity and reduced use of organic solvents. researchgate.net
Another relevant approach is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, often followed by decarboxylation when malonic acid is used (Doebner modification). wikipedia.orgsigmaaldrich.com The reaction of acetophenone with malonic acid in the presence of a base like pyridine (B92270) could potentially yield this compound directly.
| One-Pot Method | Starting Materials | Key Transformation |
| Wittig-Hydrolysis | Acetophenone, Alkoxycarbonyl methylidenetriphenylphosphorane | In situ hydrolysis of the intermediate ester. researchgate.net |
| Knoevenagel-Doebner | Acetophenone, Malonic acid | Condensation followed by decarboxylation. wikipedia.org |
Novel Synthetic Pathways and Reagent Development for this compound
The construction of the this compound framework is achieved through innovative synthetic routes that ensure high efficiency and stereocontrol. These methods primarily involve condensation reactions and strategic carbon-carbon bond formations.
Condensation Reactions and Subsequent Modifications
Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated carboxylic acids like this compound. The Knoevenagel-Doebner condensation is a particularly prominent and versatile method. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.
Specifically, for this compound, the synthesis would typically start with acetophenone and malonic acid. The reaction proceeds via a nucleophilic addition of the enolate of malonic acid to the carbonyl group of acetophenone, followed by dehydration. When pyridine is used as the solvent and catalyst, the reaction is often accompanied by decarboxylation, directly yielding the desired α,β-unsaturated acid. This variant is known as the Doebner modification. The use of microwave assistance has been shown to accelerate these reactions, leading to high yields in reduced reaction times.
Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, organocatalysts and ionic liquids have been employed to facilitate the condensation under milder conditions, improving yields and simplifying purification processes.
Table 1: Comparison of Catalytic Systems for Knoevenagel-Doebner Condensation
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Piperidine/Pyridine | Acetophenone, Malonic Acid | Classical, well-established method. |
| β-alanine/DBU | Aldehydes, Malonic Acid | Mild conditions, high stereoselectivity. |
| Ionic Liquids (e.g., [bmim]BF4) | Aldehydes/Ketones, Active Methylene Compounds | Recyclable catalyst and solvent system. |
| Microwave Irradiation | Phenolic Aldehydes, Malonic Acid | Rapid reaction times, high conversion rates. |
C-C Bond Formation Strategies Leading to this compound Scaffold (e.g., Heck Reaction Precursors)
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful alternative for constructing the carbon skeleton of this compound. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org
To synthesize a precursor for this compound, an aryl halide like bromobenzene (B47551) could be coupled with an alkene such as crotonic acid or one of its esters (e.g., ethyl crotonate). The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. libretexts.org This strategy provides excellent control over the stereochemistry, typically yielding the E-isomer (trans) with high selectivity. organic-chemistry.org
The development of phosphine-free palladium catalysts and the use of aqueous solvent systems have made the Heck reaction more sustainable and cost-effective. nih.gov While direct Heck-type reactions on α,β-unsaturated acids can be challenging, the arylation of acrylate (B77674) derivatives followed by modification is a common and effective approach.
Derivatization and Functionalization Strategies of this compound
Once synthesized, this compound can be further modified to create a diverse range of derivatives. These modifications can target either the carboxylic acid group or the phenyl ring, allowing for the fine-tuning of the molecule's properties.
Formation of Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound is a versatile functional handle for derivatization. Standard organic synthesis techniques can be readily applied to produce a variety of derivatives.
Esters: Esterification can be achieved through Fischer esterification, reacting the acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base provides another route to the corresponding esters.
Amides: Amides are synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is also a highly effective method. For instance, cinnamic acid, a close structural analogue, has been reacted with hydrazine (B178648) hydrate (B1144303) using EDCI and HOBt to form cinnamohydrazide, an amide-like derivative. nih.gov
These derivatization strategies are crucial for creating libraries of compounds for various research applications. google.com
Phenyl Ring Functionalization for Substituted Analogues
The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The nature and position of these substituents can significantly influence the molecule's chemical and physical properties. nih.gov
Common functionalization reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, typically at the meta or para position.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst installs a halogen atom onto the phenyl ring.
Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups, respectively, although the presence of the deactivating carboxylic acid group can make these reactions challenging without proper modification or use of precursor molecules.
Alternatively, substituted analogues can be synthesized directly by starting with an appropriately functionalized acetophenone in a Knoevenagel-Doebner condensation. For example, using a methoxy-substituted acetophenone would yield a methoxy-substituted this compound derivative. nih.gov This approach often provides better control over the position of the substituent.
Table 2: Examples of Phenyl Ring Functionalization on Cinnamic Acid Analogues
| Reaction Type | Reagents | Substituent Introduced | Typical Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | meta, para |
| Halogenation | Br₂, FeBr₃ | -Br | ortho, para |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | meta |
| Methoxy Substitution | Via substituted starting material | -OCH₃ | ortho, meta, para |
Mechanistic Investigations of Reactions Involving 3 Phenylbut 2 Enoic Acid
Studies of Carbon-Carbon Double Bond Reactivity Mechanisms
The α,β-unsaturated nature of the carbon-carbon double bond in 3-phenylbut-2-enoic acid makes it susceptible to nucleophilic conjugate addition and a prime substrate for stereoselective hydrogenation.
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds, and α,β-unsaturated carboxylic acids are excellent substrates for this transformation. ethz.ch The mechanism for the asymmetric hydrogenation of substrates like this compound often involves coordination of the substrate to a chiral metal catalyst, followed by the stereoselective transfer of hydrogen.
Ruthenium(II) catalysts bearing chiral diphosphine ligands, such as BINAP, are particularly effective. ethz.chsemanticscholar.org The catalytic cycle is believed to proceed through an inner-sphere mechanism where both the double bond and the carbonyl oxygen of the carboxylic acid group coordinate to the ruthenium center. This dual coordination creates a rigid, well-defined chiral environment around the double bond. The chiral ligand dictates the facial selectivity of hydrogen addition. wikipedia.org The reaction proceeds by the transfer of two hydride ligands from the metal to the two carbons of the double bond, generating the chiral center with high enantiomeric excess. wikipedia.org The efficiency of these reactions is often high, making them suitable for industrial applications. ethz.ch
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Key Mechanistic Feature |
| Ru(II)/BINAP | α,β-Unsaturated Carboxylic Acids | >90% | Dual coordination of C=C and C=O to the metal center within a chiral ligand pocket. ethz.chsemanticscholar.org |
| Rh(I)/DIPAMP | Enamides (forerunner to acid catalysts) | >90% | Substrate binds to the chiral catalyst, followed by oxidative addition of H₂ and reductive elimination. |
| Ir-PHOX Systems | Tetrasubstituted Olefins | >95% | Effective for sterically hindered double bonds. ethz.ch |
Reductive amidation allows for the direct conversion of α,β-unsaturated carboxylic acids into β-chiral amides in a single step, simultaneously forming an amide bond and reducing the double bond stereoselectively. A prominent mechanism involves copper hydride (CuH) catalysis. nih.gov
The stereochemical outcome of conjugate addition reactions to the double bond of this compound derivatives is governed by the principles of asymmetric induction. The goal is to control the formation of new stereocenters at the α and β positions. A common strategy involves the use of chiral auxiliaries. beilstein-journals.orgnih.gov
In this approach, the carboxylic acid is first converted to an amide using a chiral amine (the auxiliary). This chiral auxiliary is designed to effectively shield one of the two faces of the carbon-carbon double bond. When a nucleophile performs a 1,4-conjugate addition (Michael addition), it is forced to attack from the less sterically hindered face. beilstein-journals.org This results in the formation of one diastereomer in preference to the other. The intermediate enolate formed after the addition can be protonated or reacted with another electrophile before the chiral auxiliary is cleaved and removed, yielding an enantiomerically enriched product. nih.govrsc.org The degree of diastereoselectivity depends on the effectiveness of the auxiliary in creating a facial bias.
Carboxylic Acid Moiety Reaction Mechanisms
The carboxylic acid group undergoes a range of characteristic reactions, including esterification, hydrolysis, and activation for intramolecular cyclizations.
The esterification of this compound, typically under acidic conditions (Fischer esterification), follows the well-established AAC2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular). researchgate.netucoz.com The mechanism is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org An alcohol molecule then attacks this electrophilic carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule regenerate the carbonyl group and yield the ester product. libretexts.org
The reverse reaction, acid-catalyzed hydrolysis, proceeds through the same tetrahedral intermediate via the principle of microscopic reversibility. ucoz.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that follows the BAC2 mechanism (base-catalyzed, acyl-cleavage, bimolecular). ucoz.comjk-sci.com In this pathway, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling an alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the alkoxide to form a carboxylate salt. libretexts.orgjk-sci.com
| Mechanism | Conditions | Key Steps | Nature of Reaction |
| AAC2 | Acidic (H⁺), Alcohol/Water | 1. Protonation of C=O. 2. Nucleophilic attack. 3. Elimination of leaving group. | Reversible (Esterification/Hydrolysis) ucoz.com |
| BAC2 | Basic (OH⁻), Water | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. | Irreversible (Hydrolysis/Saponification) libretexts.org |
| AAL1 | Strongly Acidic, Substrates forming stable carbocations | 1. Protonation of alkoxy oxygen. 2. Formation of a carbocation. 3. Attack by nucleophile. | Rare for this substrate type ucoz.com |
This compound can undergo intramolecular Friedel-Crafts acylation to form cyclic ketones, provided the carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).
The resulting acyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), undergoes intramolecular electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which facilitates its departure and generates a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the electron-rich phenyl ring, typically at the ortho position due to the proximity enforced by the molecular structure. masterorganicchemistry.com This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Finally, a base (such as AlCl₄⁻) removes the proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final cyclized product, 7-methyl-1-indanone.
Computational and Theoretical Chemistry Studies on 3 Phenylbut 2 Enoic Acid
Quantum Chemical Analysis of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the three-dimensional structure of molecules and the energies associated with different spatial arrangements of their atoms.
The flexibility of 3-phenylbut-2-enoic acid is primarily associated with the rotation around its single bonds. Of particular interest are the rotations of the phenyl group and the carboxylic acid group, which give rise to different conformers with distinct energies. The energy differences and the barriers to rotation between these conformers can be accurately calculated using quantum chemical methods.
Due to the presence of the double bond, this compound can exist as (E) and (Z) geometric isomers. For each of these isomers, further conformational possibilities arise from the rotation around the C-C single bonds. For instance, the rotation of the phenyl group relative to the plane of the double bond and the rotation of the -OH group within the carboxylic acid moiety are key conformational variables. Theoretical studies on similar molecules, such as N-benzhydrylformamides, have successfully used Density Functional Theory (DFT) at levels like M06-2X/6-311+G* to calculate rotational barriers. mdpi.com For a molecule like this compound, similar computational approaches could be employed to determine the potential energy surface for these rotations.
The energy barriers for such rotations are influenced by steric hindrance and electronic effects like conjugation. For example, a planar conformation where the phenyl ring is coplanar with the double bond would maximize π-conjugation, but might be sterically hindered. DFT calculations can quantify these effects, predicting the most stable conformers and the energy required to interconvert between them. While specific studies on the rotational barriers of this compound are not widely available, studies on other organic compounds provide a framework for how such an analysis would be conducted. researchgate.netnih.gov
Table 1: Hypothetical Rotational Barriers for this compound Based on Typical Computational Results
| Rotation Axis | Description | Estimated Rotational Barrier (kcal/mol) |
| C(sp²)-C(phenyl) | Rotation of the phenyl group | 3 - 7 |
| C(sp²)-C(carboxyl) | Rotation of the carboxylic acid group | 5 - 10 |
Note: This table is illustrative and based on typical values for similar molecular fragments in the absence of specific published data for this compound.
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. libretexts.org
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the phenyl ring and the carbon-carbon double bond, reflecting the most accessible electrons. The LUMO is likely to be a π*-antibonding orbital, primarily located over the conjugated system, including the carbonyl group of the carboxylic acid, which acts as an electron-withdrawing group.
A computational study on the closely related (2E)-3-phenylprop-2-enoic anhydride (B1165640) using DFT revealed insights into its electronic properties through HOMO-LUMO analysis, which can be used to infer the behavior of this compound. nih.govkfupm.edu.sa Such analyses help in understanding the charge transfer within the molecule and predicting sites of electrophilic or nucleophilic attack. youtube.comlibretexts.org
Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |
Note: These values are representative for a conjugated carboxylic acid and are for illustrative purposes. Actual values would be obtained from specific DFT calculations on this compound.
Reaction Pathway Elucidation via Density Functional Theory (DFT) Calculations
DFT is a versatile computational method used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed.
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. DFT calculations are widely used to locate and characterize transition state structures. For synthetic transformations involving this compound, such as its synthesis or subsequent reactions, DFT could be used to model the proposed mechanisms. For example, in a reaction involving the addition to the double bond, DFT can help distinguish between different possible pathways by comparing the activation energies of their respective transition states.
Many important organic reactions are catalyzed. DFT calculations can be used to elucidate the entire catalytic cycle, calculating the energies of all catalytic intermediates and transition states. This provides a comprehensive understanding of the catalyst's role and the factors that determine the reaction's efficiency and selectivity. While specific DFT studies on catalytic cycles involving this compound are not prominent in the literature, the methodology is well-established for a wide range of organic reactions.
Prediction of Spectroscopic Parameters for Structural Research
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.
Computational prediction of Nuclear Magnetic Resonance (NMR) spectra has become a reliable tool for structural elucidation. github.io By calculating the magnetic shielding constants of the nuclei (e.g., ¹H and ¹³C) in the molecule, the chemical shifts can be predicted. This is particularly useful for distinguishing between different isomers, such as the (E) and (Z) isomers of this compound, or different conformers. The accuracy of these predictions depends on the level of theory and the basis set used.
Similarly, the vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, the vibrational modes can be assigned to specific functional groups and motions within the molecule. This can aid in the structural confirmation of this compound and provide insights into its bonding characteristics. While experimental IR spectra for related compounds like 3-phenylbut-2-en-1-ol are available, computational predictions for this compound would provide a deeper understanding of its vibrational properties. nih.gov
Vibrational Frequency Calculations for Mechanistic Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational vibrational frequency calculations, typically employing Density Functional Theory (DFT), can predict these vibrational modes with a high degree of accuracy. By comparing the calculated spectrum with experimental data, researchers can gain a deeper understanding of the molecule's structure, bonding, and conformational dynamics.
In a study on the related compound (2E)-3-phenylprop-2-enoic anhydride, seventeen possible stable conformations were identified and their vibrational frequencies calculated to confirm their stability. researchgate.netpdx.edu This type of analysis is crucial for understanding the potential energy surface of a molecule and identifying the most likely conformations present under given conditions. The calculated vibrational wavenumbers and their corresponding assignments provide a detailed picture of the molecular motions associated with each spectral band. nih.govkfupm.edu.sa
For this compound, similar computational approaches can be used to explore its conformational landscape, such as the orientation of the phenyl group relative to the carboxylic acid moiety and the effects of the additional methyl group on the molecule's vibrational modes. The calculated frequencies can also shed light on the nature of intermolecular interactions, such as the hydrogen bonding that occurs in the dimeric form of carboxylic acids.
Below is an illustrative table of calculated vibrational frequencies for key functional groups that would be expected for this compound, based on typical values for α,β-unsaturated carboxylic acids and substituted benzenes.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1720 |
| C=C (Alkene) | Stretching | ~1650 |
| C=C (Aromatic) | Ring Stretching | ~1600, 1580, 1500, 1450 |
| C-O (Carboxylic Acid) | Stretching | ~1300 |
| O-H (Carboxylic Acid) | Bending | ~1400, 920 |
Note: This table is illustrative and presents expected ranges for the vibrational frequencies of this compound based on computational studies of analogous compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Complex Structural Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Computational methods for predicting NMR chemical shifts have become increasingly accurate and are now routinely used to aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.
Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be invaluable for assigning signals in complex spectra, distinguishing between isomers, and analyzing conformational equilibria. For derivatives of cinnamic acid, computational studies have shown a good correlation between calculated and experimental chemical shifts. jmcs.org.mx These calculations can also provide insights into the electronic structure of the molecule and how it influences the magnetic environment of the nuclei.
In the case of this compound, predicting the chemical shifts of the vinylic proton and the protons of the methyl group can help to confirm the stereochemistry of the double bond. Furthermore, the calculated chemical shifts of the aromatic protons can provide information about the electronic effects of the butenoic acid substituent on the phenyl ring. Solvent effects on chemical shifts can also be modeled computationally, providing a more realistic comparison with experimental data obtained in solution.
The following is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structures and the expected influence of the methyl group.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | ~12.0 | ~170 |
| C=CH | ~6.0 | ~120 |
| C-Ph | - | ~150 |
| Phenyl C-H (ortho) | ~7.5 | ~128 |
| Phenyl C-H (meta) | ~7.4 | ~129 |
| Phenyl C-H (para) | ~7.4 | ~130 |
| Phenyl C (ipso) | - | ~135 |
| C-CH₃ | - | ~20 |
| CH₃ | ~2.5 | - |
Note: This table is illustrative and presents expected ranges for the NMR chemical shifts of this compound based on computational studies of analogous compounds.
Advanced Spectroscopic and Analytical Techniques in Research on 3 Phenylbut 2 Enoic Acid
In-Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions provides invaluable data on kinetics, transient intermediates, and mechanistic pathways. For reactions involving 3-phenylbut-2-enoic acid, in-situ spectroscopic methods are critical for developing efficient and selective synthetic protocols.
Real-time Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Kinetic Analysis
In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques for real-time tracking of reaction progress. By monitoring the characteristic vibrational frequencies of functional groups, these methods allow for the continuous measurement of the concentrations of reactants, intermediates, and products.
In a typical kinetic study of a reaction involving this compound, such as its hydrogenation or esterification, an immersion probe connected to an FTIR or Raman spectrometer is placed directly into the reaction vessel. For instance, the disappearance of the C=C stretching vibration and the carbonyl (C=O) band of this compound, alongside the appearance of new bands corresponding to the product, can be tracked over time. The data collected allows for the determination of reaction rates, rate constants, and reaction orders, providing a detailed understanding of the reaction's kinetic profile. While specific kinetic data for this compound reactions from in-situ FTIR/Raman is not extensively published, the methodology is a standard approach for analogous chemical systems.
Table 1: Representative Vibrational Frequencies for Kinetic Monitoring
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Monitored Change |
|---|---|---|---|
| C=C (Alkene) | Stretching | 1625-1650 | Decrease |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Decrease / Shift |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Decrease / Shift |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution, making it highly suitable for the detection and characterization of short-lived reaction intermediates. High-field NMR can provide direct evidence of transient species that are crucial to understanding a reaction mechanism.
In the context of reactions with this compound, such as catalyzed asymmetric hydrogenations, NMR can be used to observe catalyst-substrate complexes or other intermediates. By conducting the reaction directly within an NMR tube and acquiring spectra at various time intervals (in-situ monitoring), it is possible to identify signals that appear and then disappear as the reaction progresses. Techniques such as 2D NMR (e.g., COSY, HSQC) can further help in assigning the structure of these transient species. While detailed studies identifying specific intermediates for this compound are not widely reported, this technique remains a cornerstone for mechanistic investigations in organic chemistry.
Chiral Analytical Methodologies for Enantiomeric Excess Determination
As this compound is a prochiral molecule, its reactions, particularly asymmetric synthesis, can yield chiral products. The determination of the enantiomeric purity, or enantiomeric excess (e.e.), of these products is crucial, especially in pharmaceutical applications.
Chiral Chromatography (e.g., SFC, HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are the most widely used and reliable methods for separating enantiomers and quantifying their ratios. nih.govcsfarmacie.cz The choice of the CSP is critical and is based on the structure of the analyte. For an acidic compound like the hydrogenation product of this compound (3-phenylbutanoic acid), polysaccharide-based or anion-exchanger CSPs are often effective. chiraltech.com
The principle involves the differential interaction of the two enantiomers with the chiral selector on the stationary phase, leading to different retention times. phenomenex.com This allows for their baseline separation and subsequent quantification from the peak areas in the chromatogram. SFC is often favored for its speed, higher efficiency, and reduced use of organic solvents compared to HPLC. lcms.cz The development of a successful chiral separation method is key to assessing the effectiveness of an asymmetric catalyst or synthesis strategy. nih.gov
Table 2: Comparison of Chiral Chromatography Techniques for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Mobile Phase | Organic Solvents / Buffers | Supercritical CO₂ with co-solvents |
| Analysis Speed | Moderate to Fast | Very Fast |
| Efficiency | High | Very High |
| Solvent Consumption | High | Low |
| Typical Application | Analytical and Preparative Scale | High-Throughput Screening, Analytical |
Circular Dichroism Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for assigning the absolute configuration of enantiomers. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.
By comparing the experimentally obtained CD spectrum of a product derived from this compound with spectra predicted by quantum chemical calculations or with spectra of known stereoisomers, the absolute stereochemistry (R or S configuration) can be unambiguously assigned. The intensity of the CD signal, specifically the Cotton effect, is proportional to the enantiomeric purity, allowing this technique to also be used for determining enantiomeric excess.
Mass Spectrometry for Complex Product Analysis and Reaction Monitoring
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is essential for identifying products and byproducts in complex reaction mixtures and can be adapted for high-throughput reaction monitoring. nih.gov
In research involving this compound, MS coupled with a chromatographic technique (e.g., LC-MS or GC-MS) is used to confirm the molecular weight of the desired product and to identify any impurities or side-products formed during the reaction. Furthermore, modern techniques allow for rapid MS analysis of entire reaction arrays, accelerating the discovery and optimization of new chemical transformations. nih.gov By tracking the mass signals corresponding to reactants and products over time, mass spectrometry can also serve as a powerful tool for reaction monitoring, complementing the data obtained from spectroscopic methods like FTIR and NMR.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation and intermolecular interactions of crystalline compounds. In the study of this compound and its analogues, X-ray crystallography offers insights into their molecular geometry and packing in the crystal lattice.
Research into the solid-state structure of compounds structurally related to this compound demonstrates the utility of this technique. For instance, the crystal structure of (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one, a derivative sharing a phenylbutenone framework, has been elucidated. scienceopen.com In this particular study, the molecule adopts an E conformation about the C=C double bond. scienceopen.com
The analysis revealed that the ketone moiety is nearly coplanar with the double bond, with a C11–C8–C9–C10 torsion angle of 9.5(2)°. scienceopen.com However, the phenyl ring is significantly twisted out of this plane. The two aromatic rings within the molecule are oriented almost perpendicular to each other, with a dihedral angle of 86.66(7)°. scienceopen.com The crystal packing is stabilized by C—H···O interactions, which form a supramolecular helical chain. scienceopen.com
Detailed crystallographic data from such studies provide a fundamental basis for structure-activity relationship analyses and for understanding the physical properties of these compounds in the solid state.
Table 1: Crystallographic Data for (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄N₂O₆ |
| C=C Double Bond Length | 1.345(2) Å |
| C11–C8–C9–C10 Torsion Angle | 9.5(2)° |
| Phenyl Ring Torsion Angle (C8–C11–C12–C17) | -150.23(16)° |
| Dihedral Angle between Aromatic Rings | 86.66(7)° |
Biochemical and Biomolecular Interaction Studies Mechanism Focused
Investigation of Molecular Target Interactions at a Mechanistic Level
While direct enzymatic studies on 3-phenylbut-2-enoic acid are not extensively detailed in the available literature, research on its structural analogs provides significant insight into its potential for biological interaction. The core structure of this compound serves as a scaffold for derivatives that have been investigated as both substrates and inhibitors for various enzymes.
One notable study focused on the enzyme gamma-aminobutyric acid aminotransferase (GABA-T). In this research, (E)-4-amino-3-phenylbut-2-enoic acid, a derivative of the parent compound, was identified as a substrate for GABA-T. nih.govresearchgate.net This finding is significant as it demonstrates that the phenylbutenoic acid framework can be recognized by and fit within the active site of an enzyme, undergoing a biochemical transformation. The study compared the derivative to other analogues and found that stereochemistry played a crucial role, with R-isomers of related saturated compounds acting as competitive inhibitors, while S-isomers were substrates. nih.govresearchgate.net
Furthermore, various derivatives of this compound have been synthesized for use in enzyme inhibition assays. For instance, derivatives have been created as part of the rational design of antimalarial drugs, where an epoxide derivative was synthesized for further investigation. dcu.ie In other research, a trifluoro-substituted ester of this compound was utilized in enzymatic reactions involving Ubiquitin Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in oncology. googleapis.com Additionally, a (Z)-4-(4-chlorophenoxy) derivative was synthesized in the context of developing allosteric modulators of protein kinases, indicating the scaffold's utility in targeting complex regulatory enzymes. google.com
These examples collectively suggest that while this compound itself may not be a primary focus of enzyme interaction studies, its fundamental structure is a viable starting point for designing molecules that can interact with enzyme active sites as either substrates for transformation or inhibitors to modulate activity.
| Derivative of this compound | Target Enzyme/System | Observed Interaction |
| (E)-4-amino-3-phenylbut-2-enoic acid | Gamma-aminobutyric acid aminotransferase (GABA-T) | Acts as a substrate nih.govresearchgate.net |
| (E)-ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | Ubiquitin Specific Protease 7 (USP7) | Used in enzymatic reactions googleapis.com |
| (Z)-4-(4-chlorophenoxy)-3-phenylbut-2-enoic acid | Protein Kinases (e.g., PDK1) | Synthesized as a potential allosteric modulator google.comuni-saarland.de |
| Epoxide derivative | Not specified | Synthesized for antimalarial drug design studies dcu.ie |
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule and a biological macromolecule at the atomic level. These techniques are instrumental in understanding binding affinity, conformational changes, and the specific interactions that stabilize a ligand-protein complex.
While detailed molecular docking or MD simulation studies focusing specifically on the parent this compound are not widely available in the public domain, bibliographic archives suggest that computational studies involving derivatives have been performed. The principles of these methods can be illustrated by research on closely related molecules. For example, in studies involving allosteric modulators for protein kinases like PDK1, derivatives such as (Z)-4-(4-chlorophenoxy)-3-phenylbut-2-enoic acid were synthesized. uni-saarland.de Computational docking would be a logical step in such research to visualize how the molecule fits into the target allosteric pocket, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern its binding. MD simulations could then be used to assess the stability of this binding over time and to understand how the ligand might induce conformational changes in the protein that lead to modulation of its activity.
The general process for such a study would involve:
Preparation of Structures : Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) and generating a 3D conformer of the ligand, this compound.
Molecular Docking : Using software to predict the preferred orientation of the ligand when bound to the protein's active or allosteric site. The output provides a binding score, indicating the predicted affinity, and a pose, showing the detailed interactions.
Molecular Dynamics Simulation : Placing the docked complex in a simulated physiological environment (water, ions) and running a simulation for a set period (nanoseconds to microseconds). This allows observation of the dynamic stability of the interactions and any induced protein conformational changes.
These computational approaches are essential for modern drug design and mechanistic studies, providing a rational basis for designing more potent and specific molecules based on the this compound scaffold.
Ligand Design and Metal Complexation for Specific Biological Research Applications
The carboxylate group of this compound makes it a candidate for acting as a ligand in metal complexes. However, research has more prominently featured the use of this compound as a molecular component in more complex, purpose-built ligands.
A notable example involves the synthesis of a ligand for a "phase-switch purification" system, where the ligand can be selectively precipitated from a solution by complexing with a metal ion. durham.ac.uk In this work, this compound was not the primary chelating agent but was incorporated into a larger molecular scaffold. Specifically, it was converted into an ester, (E)-3-Phenylbut-2-enoic acid 4-((E)-3-phenylbut-2-enoyloxy-methyl)-[2,2']bipyridinyl-4-ylmethyl ester. durham.ac.uk
The synthesis involved attaching the this compound moiety to a 2,2'-bipyridine (B1663995) core. The 2,2'-bipyridine unit is a classic bidentate chelating ligand known for its strong affinity for various transition metals. The final synthesized compound is a moderately chemically inert molecule with a high affinity for coordinating with copper(II) ions, making it ideal for the intended purification application. durham.ac.uk Characterization of such a ligand would typically involve nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
The coordination chemistry of ligands derived from this compound is dictated by the specific chelating groups incorporated into the final molecule. In the case of the bipyridine-based ester derivative, the primary metal-ligand binding occurs through the two nitrogen atoms of the 2,2'-bipyridine scaffold. durham.ac.uk
This bidentate chelation with a metal ion, such as copper(II), forms a stable five-membered ring, a thermodynamically favorable arrangement known as the chelate effect. The coordination of the bipyridine unit to the Cu(II) ion is the key interaction that allows the entire molecule, including the attached this compound ester groups, to be controlled.
The research application for this specific metal-ligand system was in chemical purification. durham.ac.uk The process leverages the change in solubility upon complexation. The bipyridine-tagged molecule is soluble in certain organic solvents, but upon the addition of a copper(II) salt, it forms a complex that precipitates out of the solution. This allows for the selective removal of the tagged molecule from a reaction mixture. The metal can later be removed by adding a competitive ligand with a superior binding affinity, releasing the original organic molecule back into the solution. durham.ac.uk This demonstrates a sophisticated use of coordination chemistry where the this compound component is part of a larger functional system designed for a specific research task.
Biotransformation and Metabolic Fate Research (Non-Clinical, In Vitro/In Silico)
Based on a review of the available scientific literature, there are no specific studies detailing the biotransformation, metabolic fate, or pharmacokinetic profile of this compound. Research in this area, whether through non-clinical in vitro methods (such as liver microsome assays) or in silico computational predictions, appears to be limited or not publicly documented. The formation of an epoxide derivative has been noted in the context of chemical synthesis, which could speculatively suggest a potential metabolic pathway via cytochrome P450 enzymes, but this has not been confirmed in a biological system. dcu.ie
Enzyme-Mediated Synthesis of Derivatives
The enzymatic synthesis of derivatives starting from this compound is an area of specialized biochemical research. One notable application involves the use of enzymes as catalysts for hydrogenation, converting prochiral substrates into chiral products. For instance, this compound can be utilized as a catalytic hydrogenation reagent in combination with binap (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) for the asymmetric synthesis of butenoate, a process that can achieve high enantiomeric excesses and good yields. biosynth.com
Furthermore, enzymatic cascades have been developed for the synthesis of more complex derivatives. An example is the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are valuable precursors for angiotensin-converting enzyme (ACE) inhibitors. This process can involve an aldol (B89426) condensation followed by a carbonyl reduction at the C2 position, catalyzed by enzymes such as HBPAPputida and DpkAPsyrin. researchgate.net Multi-enzyme cascade reactions, combining the actions of an ene-reductase (ER) and an alcohol dehydrogenase (ADH), have also been employed for the stereoselective synthesis of other complex molecules. polimi.it
Another approach to creating derivatives involves lipase-catalyzed transesterification. This method can be used for the kinetic resolution of related compounds, such as ethyl 3-hydroxy-3-phenylpropionate, using an acylating agent to produce optically pure (S)- and (R)-esters. google.com
Microbial Degradation Mechanisms
The microbial degradation of aromatic compounds is a critical process in bioremediation and the global carbon cycle. Bacteria employ specific metabolic pathways to break down these molecules, typically involving initial destabilization of the benzene (B151609) ring through chemical modifications. unesp.br These processes are categorized into "upper pathways," which convert the initial aromatic compound into central intermediates, and "lower pathways," which process these intermediates into molecules for biomass and energy. unesp.brrsc.org
The degradation of aromatic compounds can occur under both aerobic and anaerobic conditions, requiring a terminal electron acceptor. unesp.br In aerobic pathways, oxygenases play a crucial role in breaking down the aromatic ring. rsc.org Anaerobic degradation, on the other hand, often proceeds via the benzoyl-CoA pathway, where the aromaticity is broken by reduction followed by hydrolytic ring opening. oup.com
While general pathways for the degradation of aromatic hydrocarbons are well-documented, specific microbial degradation mechanisms for this compound are not extensively detailed in the provided research. However, studies on related compounds, such as 3-phenoxybenzoic acid (3-PBA), a metabolite of pyrethroid pesticides, indicate that various bacteria and fungi possess the enzymatic machinery to degrade such aromatic acids. nih.govresearchgate.net The degradation of these compounds is influenced by factors such as the presence of co-metabolites and the specific microbial strains involved. researchgate.net The catabolism of similar structures, like phenanthrene, can proceed through ortho- or meta-cleavage pathways to form intermediates that enter central metabolism. nih.gov
Applications of 3 Phenylbut 2 Enoic Acid in Catalysis and Materials Science Research
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental in asymmetric synthesis, enabling the construction of complex enantiomerically pure molecules. nih.gov The stereochemical information embedded within these blocks guides the formation of new stereocenters, a critical aspect in the synthesis of pharmaceuticals where enantiomers can exhibit vastly different physiological effects. researchgate.net
While specific, industrially established pharmaceutical intermediates derived directly from 3-phenylbut-2-enoic acid are not extensively documented in publicly available research, its potential as a precursor is recognized. biosynth.com The synthesis of chiral intermediates is a crucial step in the production of many active pharmaceutical ingredients (APIs). nih.govcnpereading.com The general strategy involves the use of chiral molecules to induce stereoselectivity in chemical reactions, leading to the desired enantiomer of a drug intermediate. wikipedia.org For instance, the reduction of a prochiral ketone can yield a chiral alcohol, a common intermediate in pharmaceutical synthesis. researchgate.net Given that this compound is a prochiral α,β-unsaturated carboxylic acid, its asymmetric reduction or other enantioselective transformations could, in principle, yield valuable chiral synthons for drug development.
Development of Novel Ligands and Catalytic Systems
The development of novel ligands and catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. Chiral ligands, in particular, are indispensable for asymmetric catalysis, allowing for the synthesis of enantiomerically enriched compounds. nih.gov
Research has shown that this compound can be utilized in catalytic hydrogenation processes. biosynth.com In the realm of homogeneous catalysis, derivatives of this compound can serve as substrates in reactions catalyzed by transition metal complexes. For example, in combination with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a well-known chiral ligand, it can participate in the asymmetric synthesis of butenoate, achieving high enantiomeric excesses and good yields. biosynth.com Such systems are pivotal for creating stereogenic centers with high fidelity.
While specific examples of heterogeneous catalysts derived from or incorporating this compound are not widely reported, the principles of heterogeneous catalysis offer avenues for its application. Functionalized solid supports could potentially be modified with derivatives of this compound to create novel heterogeneous catalysts.
The design of catalysts for specific organic transformations often involves tailoring the electronic and steric properties of ligands to achieve optimal performance. The use of this compound in conjunction with established chiral ligands like BINAP exemplifies this approach. biosynth.com The performance of such a catalytic system is evaluated based on key metrics such as yield, enantiomeric excess (ee%), and turnover number (TON).
One of the significant organic transformations involving substrates similar to this compound is the Heck reaction. wikipedia.org This palladium-catalyzed C-C bond-forming reaction is a versatile tool for the synthesis of substituted alkenes. nih.gov The reaction of an unsaturated halide with an alkene, such as a derivative of this compound, in the presence of a palladium catalyst and a base, can lead to more complex molecular architectures. wikipedia.org The efficiency and selectivity of the Heck reaction are highly dependent on the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org
Table 1: Examples of Catalytic Transformations Involving Unsaturated Phenyl Carboxylic Acid Derivatives
| Transformation | Catalyst System | Substrate Type | Product Type | Key Performance Metrics |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-BINAP | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High ee%, High Yield |
Precursor in Functional Materials and Polymer Chemistry Research
The unique chemical structure of this compound, featuring a phenyl group, a carboxylic acid, and a polymerizable double bond, suggests its potential as a precursor in the synthesis of functional materials and polymers.
While direct polymerization studies of this compound are not extensively reported, research on structurally similar cinnamic acid and its derivatives provides insights into its potential as a monomer. acs.orgresearchgate.net Cinnamic acid derivatives, which are also α,β-unsaturated carboxylic acids with a phenyl group, have been successfully copolymerized with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656) through controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and NMP (Nitroxide-Mediated Polymerization). acs.org These studies indicate that while cinnamic monomers may have low reactivity ratios, they can be incorporated into copolymers, influencing properties like the glass transition temperature due to their rigid structure. acs.org
The presence of the carboxylic acid and phenyl functional groups in the resulting polymers can impart specific functionalities. nih.gov For instance, polymers containing carboxylic acid moieties can exhibit pH-responsiveness, while the phenyl groups can contribute to thermal stability and specific interactions. researchgate.netmdpi.com The synthesis of functional polymers with tailored properties is a significant area of materials science research. psu.edu
Table 2: Potential Polymerization Methods for this compound Based on Analogs
| Polymerization Method | Comonomer Examples | Potential Polymer Properties |
|---|---|---|
| Controlled Radical Polymerization (e.g., RAFT, NMP) | Styrene, Methyl Acrylate | Increased Glass Transition Temperature, Functionalizable Backbone |
Building Block for Advanced Organic Materials (e.g., Photoactive, Optoelectronic materials)
While this compound, as a derivative of cinnamic acid, belongs to a class of organic molecules with structural motifs theoretically suitable for the development of advanced organic materials, a comprehensive review of available scientific literature reveals a notable lack of dedicated research into its specific applications in photoactive and optoelectronic materials.
The core structure of this compound, featuring a phenyl group conjugated with a carboxylic acid via a carbon-carbon double bond, provides a foundational framework that is often explored for creating photo-responsive and electronically active polymers and molecules. For instance, the broader family of cinnamic acid derivatives has been investigated for their ability to undergo [2+2] cycloaddition upon UV irradiation, a property that can be harnessed to create photosensitive polymers. researchgate.net This process allows for the cross-linking of polymer chains, leading to materials with applications in photoresists and other photolithographic technologies.
Furthermore, the conjugated π-system inherent in the molecular structure of phenylalkenoic acids is a fundamental prerequisite for optoelectronic activity. rsc.org This conjugation allows for the delocalization of electrons, which is essential for light absorption and emission, as well as for charge transport in organic semiconducting materials. mdpi.com Polymers designed for optoelectronic applications often incorporate such aromatic and unsaturated moieties to tune their bandgap and achieve desired photophysical properties. mdpi.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-phenylbut-2-enoic acid, and how do their yields and conditions compare?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reaction of trans-β-methylcinnamic acid ethyl ester under basic hydrolysis conditions.
- Route 2 : Condensation of phenylacetone with a carbonyl source, followed by oxidation.
- Comparative advantages include simplicity (Route 1) versus scalability (Route 2). Yields are influenced by reaction temperature, solvent polarity, and catalyst choice. For example, Route 1 achieves ~70% yield under reflux with aqueous NaOH .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated double bond (C=C stretch ~1650 cm⁻¹). NMR (¹H and ¹³C) confirms regiochemistry and substituent positions .
- X-ray Crystallography : SHELXL refines crystal structures to determine stereochemistry (e.g., E configuration) and bond lengths. For derivatives like β-lactones, crystallographic data (CCDC codes 968689–968693) resolve ambiguities in spatial arrangements .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a dry, ventilated environment at 2–8°C to prevent degradation. Avoid exposure to moisture and direct sunlight.
- PPE : Use nitrile gloves, safety goggles, and lab coats. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. Why do attempts to functionalize this compound at the γ-position fail, and what mechanistic insights explain this limitation?
- Methodological Answer : Isothiourea-mediated reactions targeting the γ-position are hindered by steric and electronic factors. The α,β-unsaturated system directs electrophilic attacks to the α-carboxylic acid group, as shown in failed attempts with (E)-3-phenylbut-2-enoic acid and (E)-3,4-diphenylbut-2-enoic acid. Computational modeling (DFT) or isotopic labeling could further probe regioselectivity .
Q. How can contradictions between spectroscopic data and crystallographic results for this compound derivatives be resolved?
- Methodological Answer :
- Case Study : For β-lactone derivatives, NMR may suggest syn/anti isomerism, but crystallography (e.g., CCDC 968689) provides unambiguous confirmation.
- Approach : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, variable-temperature NMR for dynamic effects). Apply Bayesian statistics to assess confidence in conflicting data .
Q. What statistical methods are appropriate for analyzing clustered reaction data in synthetic optimization studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst).
- Data Analysis : Apply ANOVA to identify significant factors. For reproducibility, report 95% confidence intervals and use tools like R or Python’s SciPy for regression modeling .
Q. How can synthetic protocols for this compound be optimized for high-throughput applications?
- Methodological Answer :
- Automation : Employ flow chemistry to control residence time and mixing efficiency.
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
- Analytical Integration : Use inline IR or HPLC-MS for real-time yield monitoring .
Data Presentation and Compliance
Q. What standards ensure rigorous reporting of this compound research in publications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
